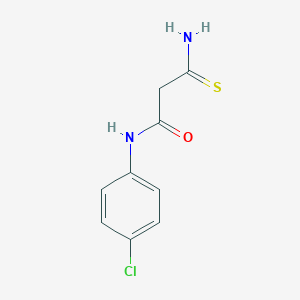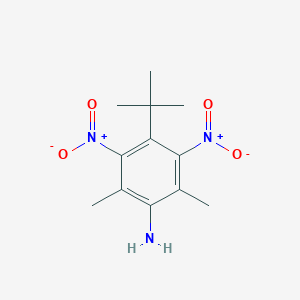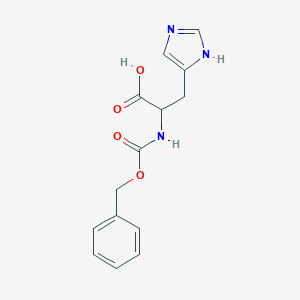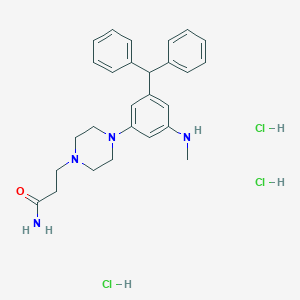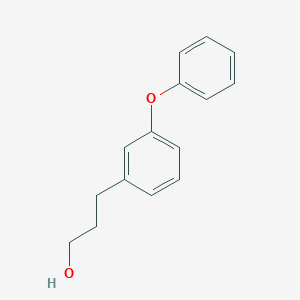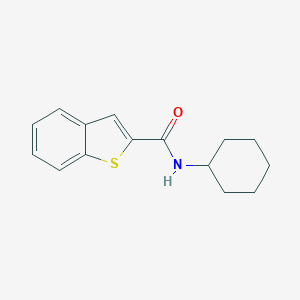![molecular formula C10H8N2 B008541 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI) CAS No. 102505-34-0](/img/structure/B8541.png)
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI) is a highly reactive and unstable organic compound that has attracted the attention of many researchers due to its unique structural and chemical properties. It is a heterocyclic compound that contains two nitrogen atoms and a cyclopropane ring, which makes it highly reactive and unstable.
Mecanismo De Acción
The mechanism of action of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) is not fully understood. However, it is believed to act as a potent electrophile due to its highly reactive cyclopropane ring and the presence of two nitrogen atoms. It can undergo various reactions, including nucleophilic addition, cycloaddition, and ring-opening reactions.
Efectos Bioquímicos Y Fisiológicos
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxic activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) in lab experiments include its highly reactive and unstable nature, which makes it a useful intermediate in organic synthesis. However, its instability also poses a significant limitation, as it requires careful handling and storage. Additionally, its toxicity and potential health hazards must be taken into consideration when working with this compound.
Direcciones Futuras
Several future directions for research on 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) can be identified. These include studies on its potential use as a building block for the synthesis of new heterocyclic compounds with potential therapeutic applications. Further studies are also needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, studies on its potential use in the development of new drugs, particularly in the treatment of cancer and other diseases, are warranted.
Conclusion:
In conclusion, 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) is a highly reactive and unstable compound that has several scientific research applications. Its synthesis is a complex and challenging process, and its mechanism of action and biochemical and physiological effects are not fully understood. However, it has shown promise as a building block for the synthesis of new heterocyclic compounds and as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully explore its potential in these areas.
Métodos De Síntesis
The synthesis of 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) is a complex and challenging process due to its highly reactive and unstable nature. Several methods have been proposed for the synthesis of this compound, including the use of cyclopropenone and hydrazine derivatives. The most common method involves the reaction of cyclopropenone with hydrazine derivatives in the presence of a strong base such as sodium hydroxide. The reaction yields a highly reactive intermediate, which is then treated with a reducing agent to obtain 1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)).
Aplicaciones Científicas De Investigación
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)) has several scientific research applications, including its use as a reactive intermediate in organic synthesis. It is also used as a building block for the synthesis of various heterocyclic compounds. Additionally, it has been studied for its potential use in the development of new drugs, particularly in the treatment of cancer and other diseases.
Propiedades
Número CAS |
102505-34-0 |
|---|---|
Nombre del producto |
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI) |
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),5,8,10-tetraene |
InChI |
InChI=1S/C10H8N2/c1-2-4-6-5(3-1)7-8-9(6)11-12-10(7)8/h1-4,7-10H |
Clave InChI |
IEPYZNXAKHXMMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C4N=N3)C2=C1 |
SMILES canónico |
C1=CC=C2C3C4C(C4N=N3)C2=C1 |
Sinónimos |
1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



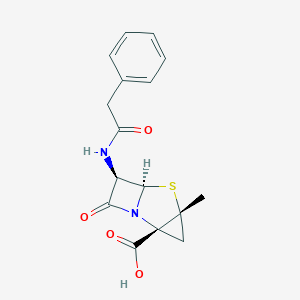
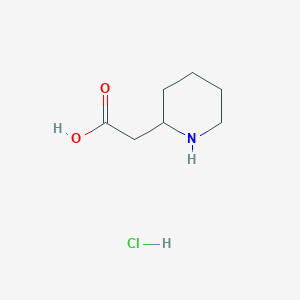
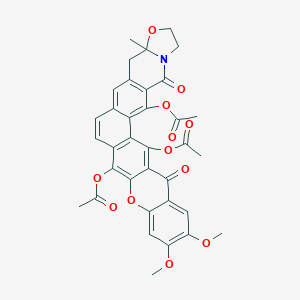

![Formamide, [14C]](/img/structure/B8465.png)



